Isocytosine is primarily sourced from synthetic processes aimed at creating nucleoside analogs for research and therapeutic purposes. Its classification falls within the broader category of nucleobases, which also includes adenine, guanine, cytosine, and thymine. Isocytosine can be further categorized into various derivatives based on modifications to its structure, such as 5-methyl-isocytosine and other substituted forms that enhance its biochemical properties.
The synthesis of isocytosine has been explored through various methodologies. Notable approaches include:
These synthesis techniques often require careful control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize yield and selectivity.
Isocytosine's molecular structure is defined by its pyrimidine ring, which includes:
The molecular formula for isocytosine is C₄H₄N₄O, and its molecular weight is approximately 112.1 g/mol. The presence of the amino group allows for hydrogen bonding interactions similar to those seen in cytosine, contributing to its potential role in nucleic acid structures.
Isocytosine participates in various chemical reactions that are significant for both synthetic chemistry and biological applications:
The mechanism of action for isocytosine primarily revolves around its ability to mimic natural nucleobases in biological systems:
Isocytosine exhibits several notable physical and chemical properties:
Isocytosine has several scientific applications due to its unique properties:
The discovery of isocytosine traces back to mid-20th century synthetic organic chemistry. In 1940, William T. Caldwell and Harry B. Kime reported a novel synthesis method involving the condensation of guanidine hydrochloride with malic acid in concentrated sulfuric acid. This process facilitated decarbonylation and elimination of water, producing 3-oxopropanoic acid in situ, which subsequently reacted with guanidine to form isocytosine [1]. Their work, published in the Journal of the American Chemical Society, established the foundational synthetic route for this isomer and formally introduced "isocytosine" into chemical nomenclature.
The IUPAC systematic name for isocytosine is 2-amino-1H-pyrimidin-4-one, distinguishing it clearly from cytosine (4-aminopyrimidin-2(1H)-one) based on the position of the amino (-NH₂) and carbonyl (=O) functional groups [1] [4]. This positional isomerism profoundly impacts its hydrogen-bonding patterns, tautomeric equilibria, and biological functionality. Early research focused on its chemical properties and potential as an analog in nucleic acid studies. By the late 20th century, isocytosine gained prominence in prebiotic chemistry research, with hypotheses suggesting it might have been a plausible component of early genetic systems due to its prebiotic synthetic feasibility [7]. The exploration of its role in expanding the genetic code accelerated in the 2000s with its incorporation into hachimoji RNA ("eight-letter" RNA), demonstrating its capacity to form a third hydrogen bond with isoguanine [1] [3].
Table 1: Nomenclature and Key Identifiers of Isocytosine
Property | Isocytosine | Cytosine |
---|---|---|
IUPAC Name | 2-Aminopyrimidin-4(1H)-one | 4-Aminopyrimidin-2(1H)-one |
Synonyms | 2-Aminouracil | 4-Amino-2-hydroxypyrimidine |
CAS Registry Number | 108-53-2 | 71-30-7 |
Molecular Formula | C₄H₅N₃O | C₄H₅N₃O |
Molar Mass (g·mol⁻¹) | 111.10 | 111.10 |
Isocytosine and cytosine are structural isomers sharing the molecular formula C₄H₅N₃O but differing in the substitution pattern on the pyrimidine ring. In cytosine, the amino group occupies position 4, and the carbonyl group occupies position 2. Conversely, in isocytosine, the amino group is at position 2, and the carbonyl is at position 4 [1] [4]. This seemingly minor transposition results in significant differences in their chemical behavior and biological recognition:
Tautomerism and Proton Transfer: Isocytosine predominantly exists in the amino-oxo tautomeric form (2-amino-4-oxopyrimidine) under physiological conditions. However, it exhibits greater tautomeric diversity compared to cytosine due to the proximity of the amino group to the ring nitrogen. This facilitates proton transfer phenomena, leading to rare imino-oxo or amino-hydroxy tautomers that can transiently form. These tautomers influence metal-ion chelation and hydrogen-bonding fidelity [1] [5].
Hydrogen Bonding Capacity: Isocytosine acts as both a hydrogen bond donor (via N1-H and the 2-amino group) and acceptor (via the carbonyl oxygen at C4 and N3). This enables it to form a complementary base pair with isoguanine (isoG) using three hydrogen bonds (see Table 2). Intriguingly, it can also pair with natural guanine in a reversed Watson-Crick mode, where the 2-amino group of isocytosine bonds with the O6 carbonyl of guanine, and N1-H bonds with N1 of guanine [1] [6].
Metal Complexation: The 2-amino-4-oxo configuration creates an optimal bidentate binding site for metal ions (e.g., Zn²⁺, Cu²⁺) involving the N3 and carbonyl oxygen. This property is exploited in designing metal-mediated base pairs and studying nucleic acid metalloenzymes [1].
Stability Considerations: Compared to cytosine, isocytosine exhibits distinct chemical stability. Its susceptibility to hydrolytic deamination is significantly lower than cytosine’s, a critical factor in its selection for prodrug systems to minimize off-target activation [2] [3].
Table 2: Hydrogen Bonding Patterns of Isocytosine vs. Cytosine
Base | Primary Biological Pairing Partner | Hydrogen Bonds (Donor/Acceptor Pattern) | Alternative Pairings |
---|---|---|---|
Isocytosine | Isoguanine (isoG) | D1: N1-H···N7 (isoG)A1: O4···H-N1 (isoG)D2: 2-NH₂···O6 (isoG) | Guanine (reversed WC), Metal ions |
Cytosine | Guanine (G) | D: N4-H···N3 (G)A: N3···H-N1 (G)D: C2=O···H-N2 (G) | — |
Although not part of natural DNA or RNA, isocytosine has carved significant niches in biotechnology and pharmacology due to its unique properties:
Expanding the Genetic Alphabet (Hachimoji DNA/RNA): Isocytosine (abbreviated rS in RNA) is a key component of the synthetic "hachimoji" (eight-letter) genetic system. Paired with isoguanine (rB), it forms a stable, orthogonal base pair via three hydrogen bonds. This expanded system increases the informational density of nucleic acids and demonstrates that genetic polymers can store and transmit information without relying solely on the natural A-T/U and G-C pairs. Hachimoji systems show promise in synthetic biology, molecular sensing, and data storage [1] [3].
Enzyme/Prodrug Systems for Targeted Cancer Therapy: The most promising pharmacological application of isocytosine lies in suicide gene therapy. Traditional cytosine deaminase (CD)/5-fluorocytosine (5-FC) systems convert 5-FC into the potent anticancer drug 5-fluorouracil (5-FU). However, this system suffers from significant drawbacks:
Isocytosine deaminases (ICDs), such as VCZ and URA3, discovered via metagenomic screening of soil bacteria, offer a superior alternative:
Table 3: Key Isocytosine Deaminases (ICDs) for Cancer Therapy
Enzyme | Source | Substrate Specificity | Key Kinetic Advantage | Therapeutic Model Validated |
---|---|---|---|---|
Vcz | Metagenomic (soil) | High for IC/5-FIC; Low for C/5-FC | Converts 5-FIC 10x more selectively than E. coli CD converts 5-FC | Glioblastoma (U87), Colorectal (Caco-2) cells; Mouse GL261 glioma MSC delivery |
URA3 | Metagenomic (soil) | High for IC/5-FIC; Negligible for C/5-FC | Similar specificity to Vcz | Biochemical characterization; Structural studies |
Tables of Compounds
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7